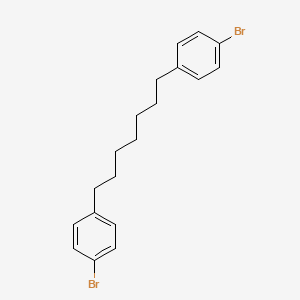

1,7-Bis(4-bromophenyl)heptane

Übersicht

Beschreibung

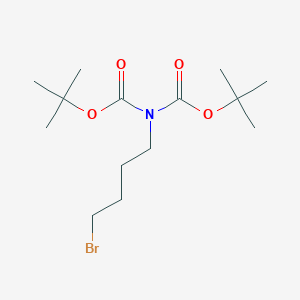

1,7-Bis(4-bromophenyl)heptane is a chemical compound with the CAS Number: 140389-09-9. It has a molecular weight of 410.19 and its IUPAC name is this compound . The compound appears as a white to yellow solid .

Synthesis Analysis

The synthesis of this compound-1,7-dione (BBPHD), a related compound, has been described in the literature . The synthesis process involves various spectral tools such as FT-IR, FT-Raman, 1 H NMR, 13 C NMR, and UV–visible .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using single crystal x-ray diffraction study . The ground state geometrical optimization of the compound has been performed using the DFT/B3LYP/6–311++G (d,p) level of theory in gas phase .Chemical Reactions Analysis

The reactivity properties of this compound have been studied using frontier molecular orbital analysis, global chemical reactivity descriptors, natural bond order (NBO) analysis, nonlinear optical (NLO) properties, molecular electrostatic potential (MEP), and average local ionization energy (ALIE) surfaces .Physical And Chemical Properties Analysis

This compound has a density of 1.377±0.06 g/cm3 and a boiling point of 468.3±33.0 °C . It is stored at a temperature of +4C .Wissenschaftliche Forschungsanwendungen

Biological Activities and Derivatives of Curcumin

Curcumin, a derivative of 1,7-bis(4-bromophenyl)heptane, is notable for its diverse biological properties. The modification of its structure, particularly through the synthesis of Schiff base, hydrazone, and oxime derivatives, has been a key strategy to enhance its medicinal and biological properties. These derivatives, along with their metal complexes, exhibit enhanced biological activity, underscoring the compound's versatility in scientific research (Omidi & Kakanejadifard, 2020).

Environmental Presence and Concerns of Novel Brominated Flame Retardants (NBFRs)

This compound is associated with novel brominated flame retardants (NBFRs), which have garnered attention due to their presence in indoor air, dust, consumer goods, and food. The increasing application of NBFRs has spurred research into their occurrence, environmental fate, and toxicity. However, significant knowledge gaps exist, particularly for many NBFRs that have not been included in monitoring programs or studies, highlighting the need for comprehensive research in this area (Zuiderveen, Slootweg, & de Boer, 2020).

Occupational Exposure to Bisphenol A (BPA)

Bisphenol A (BPA), chemically related to this compound, is a widely used industrial chemical known for its ability to interfere with or mimic estrogenic hormones. Despite the general environmental exposure to BPA, particularly in developed countries, occupational exposure through non-dietary sources like air and contact poses significant health risks. Research indicates that occupationally exposed individuals have higher detected BPA levels compared to environmentally exposed populations, with potential health effects including male sexual dysfunction, endocrine disruption, and significant effects on the offspring of parents exposed to BPA during pregnancy. This necessitates an urgent assessment of actual exposure and potential adverse health effects associated with BPA (Ribeiro, Ladeira, & Viegas, 2017).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Eigenschaften

IUPAC Name |

1-bromo-4-[7-(4-bromophenyl)heptyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22Br2/c20-18-12-8-16(9-13-18)6-4-2-1-3-5-7-17-10-14-19(21)15-11-17/h8-15H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLNMJJDFRDFTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCCCCC2=CC=C(C=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B6360057.png)

![1,1'-(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene], 95%](/img/structure/B6360085.png)

![1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane](/img/structure/B6360091.png)

![2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide, 0.50 M in THF](/img/structure/B6360124.png)